molecular formula C6H10ClN3O2 B1513327 1-(2-Amino-ethyl)-1h-pyrimidine-2,4-dione hydrochloride CAS No. 34386-73-7

1-(2-Amino-ethyl)-1h-pyrimidine-2,4-dione hydrochloride

Cat. No.: B1513327
CAS No.: 34386-73-7
M. Wt: 191.61 g/mol
InChI Key: DCSPEUZFLLWUOW-UHFFFAOYSA-N
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Description

1-(2-Amino-ethyl)-1h-pyrimidine-2,4-dione hydrochloride is a chemical compound of interest in medicinal and organic chemistry research. The core structure of this molecule is the pyrimidine-2,4-dione scaffold, which is a privileged structure in drug discovery due to its prevalence in nucleic acids and its ability to interact with diverse biological targets . Researchers investigate this and related scaffolds for their potential as inhibitors of various enzymes . For instance, pyrimidine-2,4-dione derivatives have been explored as metal-chelating inhibitors for viral metalloenzymes, such as the endonuclease of human cytomegalovirus . Other research avenues include the development of pyrimidine-dione-based inhibitors for matrix metalloproteinases, which are targets in conditions like osteoarthritis and rheumatoid arthritis . The 2-aminoethyl side chain at the N1 position provides a handle for further chemical modification, making this compound a valuable building block for synthesizing more complex molecules or for conjugation in probe development. This product is intended for research purposes in a controlled laboratory setting.

Properties

IUPAC Name

1-(2-aminoethyl)pyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c7-2-4-9-3-1-5(10)8-6(9)11;/h1,3H,2,4,7H2,(H,8,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSPEUZFLLWUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856631
Record name 1-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34386-73-7
Record name 2,4(1H,3H)-Pyrimidinedione, 1-(2-aminoethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34386-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2-Amino-ethyl)-1H-pyrimidine-2,4-dione hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various pyrimidine derivatives known for their diverse pharmacological properties, including anti-cancer, antimicrobial, and antiviral activities. This article reviews the current understanding of the biological activity of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with an aminoethyl side chain and a dione functional group. The presence of these functional groups is crucial for its interaction with biological targets.

Biological Activity Overview

Research on the biological activity of this compound primarily focuses on its role as an enzyme inhibitor and its potential therapeutic applications.

Enzyme Inhibition

  • Poly(ADP-ribose) polymerases (PARP) Inhibition : Compounds similar to this compound have been studied for their inhibitory effects on PARP enzymes, which are involved in DNA repair mechanisms. Inhibition of PARP can enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
    • Case Study : In a study evaluating pyrano[2,3-d]pyrimidine derivatives, compounds demonstrated significant inhibition of PARP-1 with promising anti-proliferative activity against MCF-7 and HCT116 cancer cell lines. The binding interactions involved hydrogen bonds with key amino acids in the active site of PARP-1 .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrimidine derivatives. Modifications to the amino and carbonyl groups can significantly affect potency and selectivity against specific biological targets.

CompoundIC50 (µM)Target
Compound A (related derivative)420eEF-2K
Compound B (related derivative)930eEF-2K

This table summarizes findings from studies on related compounds that illustrate how structural modifications influence biological activity .

Scientific Research Applications

Pharmaceutical Development

1-(2-Amino-ethyl)-1H-pyrimidine-2,4-dione hydrochloride has shown promise in several areas of pharmaceutical research:

  • PARP Inhibition : The compound acts as an inhibitor of poly(ADP-ribose) polymerases (PARP), which play a critical role in DNA repair mechanisms. This inhibition can enhance the efficacy of chemotherapeutic agents by compromising cancer cells' ability to repair DNA damage .
  • Anti-Proliferative Effects : Derivatives of this compound have been studied for their anti-proliferative effects against various cancer cell lines. This indicates potential applications in cancer therapy, specifically targeting rapidly dividing cells .

The biological activity of this compound is attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and various pathological conditions such as arthritis and cancer metastasis .
  • Mechanism of Action : By inhibiting MMPs, the compound may help treat diseases characterized by excessive tissue breakdown, including heart disease and inflammatory bowel disease .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Cancer Therapy : Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. For instance, derivatives were evaluated for their ability to inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which is implicated in cancer cell survival .
  • Synthesis and Evaluation : A study synthesized a series of pyrido[2,3-d]pyrimidine derivatives that demonstrated inhibitory activity against eEF-2K. The findings suggest that structural modifications can enhance biological activity, providing insights into developing more potent inhibitors .

Comparison with Related Compounds

The uniqueness of this compound lies in its specific aminoethyl substitution and targeted action against PARP enzymes. Below is a comparison table with related compounds:

Compound NameStructural FeaturesUnique Attributes
6-Amino-1-methylpyrimidine-2,4-dioneMethyl group at position 1Exhibits different solubility properties
5-Amino-2-thiouracilContains a thiol groupKnown for antiviral properties
4-Amino-6-methylpyrimidineMethyl substitution at position 6Potentially useful in treating hypertension
5-AminouracilUracil derivative with an amino groupUsed primarily in antiviral therapies

This table illustrates how this compound differentiates itself from structurally similar compounds through its specific mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrimidine-2,4-dione Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:

Compound Name CAS No. Molecular Formula Key Structural Features Similarity Score Key Differences
1-(2-Amino-ethyl)-1H-pyrimidine-2,4-dione hydrochloride 34386-73-7 C₆H₈N₃O₂·HCl Aminoethyl group at N1; hydrochloride salt 1.00 (Reference) N/A
1-Ethylpyrimidine-2,4(1H,3H)-dione 6490-42-2 C₆H₈N₂O₂ Ethyl group at N1; neutral form 0.95 Lacks amino group and HCl salt
1,3-Dimethylpyrimidine-2,4(1H,3H)-dione 874-14-6 C₆H₈N₂O₂ Methyl groups at N1 and N3; neutral form 0.93 No aminoethyl substituent; neutral
1-Methylpyrimidine-2,4(1H,3H)-dione 615-77-0 C₅H₆N₂O₂ Methyl group at N1; neutral form 0.93 Simpler substituent; no charged side chain
Thymine (Natural analog) 65-71-4 C₅H₆N₂O₂ Methyl group at C5; no aminoethyl 0.85 Natural nucleobase; lacks synthetic modifications

Data Source : .

Key Observations:
  • Aminoethyl vs.
  • Hydrochloride Salt : The ionic nature of the hydrochloride salt improves aqueous solubility, a critical advantage over neutral analogs like 1-ethylpyrimidine-2,4-dione .
Analytical Characterization
  • Purity and Structure : The target compound and its analogs are validated via LC/MS and ¹H NMR, as demonstrated for structurally related imidazolidine-diones in .
  • Thermal Stability: Melting points for analogs vary widely (e.g., 154–220°C for imidazolidine-diones), suggesting that the aminoethyl group in the target compound may influence thermal behavior .

Preparation Methods

Direct Alkylation of Uracil Derivatives

A widely reported approach involves the direct alkylation of commercially available uracil derivatives with aminoalkyl halides under basic conditions:

  • Reagents and Conditions: 6-amino-1-alkyluracils are reacted with alkyl halides such as 2-chloroethylamine hydrochloride in the presence of aqueous sodium hydroxide or other bases in ethanol or aqueous ethanol solutions.
  • Procedure: The mixture is refluxed for several hours (typically 3–8 hours) to promote nucleophilic substitution at the N-1 position of the pyrimidine ring.
  • Workup: After reaction completion, the mixture is cooled, and the product is extracted with organic solvents, washed, dried, and purified by chromatography or recrystallization.
  • Yields: Reported yields for similar N-alkylations range from 40% to 53% depending on the substrate and alkylating agent.

Protection and Deprotection Strategies

To improve selectivity and yield, protection of reactive groups may be employed:

  • Acetylation of Amino Groups: Amino groups on the pyrimidine ring can be temporarily protected by acetylation (e.g., with chloroacetic chloride and base) to prevent side reactions during alkylation.
  • Cyclization and Ring Closure: Post-alkylation, cyclization steps may be performed to stabilize the structure and prepare for further functionalization.
  • Salt Formation: The free base is converted into its hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas in organic solvents to improve stability and crystallinity.

Catalytic Hydrogenation and Reduction

In some complex synthetic schemes involving substituted pyrimidine derivatives, catalytic hydrogenation is used to reduce nitroso or nitro intermediates to amino compounds before alkylation:

  • Example: Reduction of 6-amino-1,3-diethyl-5-nitroso-1H-pyrimidine-2,4-dione to 5,6-diamino derivatives followed by acetylation and cyclization steps.

Though this is more relevant to substituted analogs, it provides insight into preparative strategies involving pyrimidine cores.

Representative Experimental Data and Conditions

Step Reagents & Conditions Product Yield (%) Notes
Alkylation of 6-amino-1-alkyluracil 2-chloroethylamine hydrochloride, NaOH (10–15%), EtOH, reflux 3–8 h 1-(2-Amino-ethyl)-1H-pyrimidine-2,4-dione (free base) 40–53 Direct N-1 alkylation; moderate yield
Acetylation of amino group Chloroacetic chloride, base (N,N-diisopropylethylamine), DCM, 0–35°C, 4 h N-(6-amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-yl)acetamide 94 Protects amino group for further steps
Catalytic hydrogenation Pd/C, MeOH, H2 (0.5 MPa), 15°C, 2–4 h Reduced amino pyrimidine 84 For nitroso to amino reduction
Salt formation HCl in EtOH or aqueous solution, crystallization at 10°C Hydrochloride salt 80–90 Improves stability and isolation

Mechanistic Considerations

  • Nucleophilic Substitution: The alkylation proceeds via nucleophilic attack of the N-1 nitrogen on the electrophilic carbon of 2-chloroethylamine.
  • Base Role: The base deprotonates the uracil nitrogen to increase nucleophilicity.
  • Protection: Acetylation prevents unwanted reactions on amino groups, improving selectivity.
  • Salt Formation: Protonation of the amino group forms the hydrochloride salt, enhancing solubility and crystallinity.

Summary of Research Findings

  • The direct alkylation method is straightforward but can suffer from moderate yields and side reactions.
  • Protection-deprotection strategies significantly enhance yield and purity.
  • Catalytic hydrogenation is useful in multi-step syntheses involving substituted pyrimidines but less common for simple aminoethyl derivatives.
  • Formation of hydrochloride salts is standard for isolating and stabilizing the final product.
  • Purification typically involves crystallization from ethanol or ethyl acetate solvents.

Q & A

Q. How do structural analogs of this compound compare in targeting RNA viruses, and what mechanistic insights exist?

  • Methodological Answer : Compare antiviral activity of pyrimidine derivatives (e.g., 4-chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine) using plaque reduction assays. Mechanistic studies (e.g., viral polymerase inhibition) require radioactive labeling (³H-UTP incorporation). Cross-resistance profiling in mutant strains identifies target specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Amino-ethyl)-1h-pyrimidine-2,4-dione hydrochloride
Reactant of Route 2
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1-(2-Amino-ethyl)-1h-pyrimidine-2,4-dione hydrochloride

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